Ethyl-6-(4-fluorophenyl)-6-oxohexanoate
Description
Chemical Identity and Structure Ethyl-6-(4-fluorophenyl)-6-oxohexanoate (CAS 327189-51-5) is an ester derivative with the molecular formula C₁₄H₁₇FO₃ and a molecular weight of 276.28 g/mol . Its structure comprises:
- An ethyl ester group at one terminus.
- A six-carbon aliphatic chain with a ketone group at the sixth position.
- A 4-fluorophenyl ring attached to the ketone.
The SMILES notation (CCOC(=O)CCCCC(=O)c1ccc(cc1)F) and InChIKey (NCJFYIZGCBLMAJ-UHFFFAOYSA-N) confirm its planar and nonpolar regions, balanced by the polar ketone and ester functionalities . Key physicochemical properties include:
- Hydrogen bond acceptors: 2.
- Hydrogen bond donors: 0.
- LogP: Estimated ~3.5 (indicating moderate lipophilicity).
Properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJFYIZGCBLMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592565 | |
| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327189-51-5 | |
| Record name | Ethyl 6-(4-fluorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-fluorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl-6-(4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 6-(4-fluorophenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(4-fluorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The 4-fluorophenyl group distinguishes this compound from analogs with halogen or alkyl substituents. Below is a comparison of key derivatives:
Key Observations :
- Halogen Effects : Chlorine increases molecular weight and lipophilicity (e.g., Cl-substituted analogs in ), while fluorine enhances metabolic resistance and electron-withdrawing effects .
Physicochemical Properties
- Lipophilicity: Fluorine and chlorine substituents elevate LogP values, favoring membrane permeability but reducing solubility. For example: this compound: LogP ~3.3. Ethyl-6-(2,5-dichlorophenyl)-6-oxohexanoate: LogP ~4.2 .
- Crystallinity: The 4-fluorophenyl group induces steric distortion, leading to nonplanar molecular geometries in crystal structures . This contrasts with analogs lacking bulky substituents (e.g., methyl or methoxy derivatives), which adopt planar configurations .
Biological Activity
Ethyl-6-(4-fluorophenyl)-6-oxohexanoate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hexanoate backbone with a 4-fluorophenyl substituent at the 6-position. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 250.24 g/mol |
| Functional Groups | Ester, ketone |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating various biological pathways. This compound may act through:
- Hydrophobic Interactions: The lipophilic nature allows it to interact effectively with cellular membranes.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in inflammatory pathways.
- Receptor Modulation: Interaction with specific receptors that mediate cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce pro-inflammatory cytokine production, indicating a potential role in managing inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- A study assessed the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, suggesting strong antimicrobial potential.
-
Anti-inflammatory Mechanism Investigation
- In a model of induced inflammation, treatment with this compound resulted in a significant decrease in levels of TNF-alpha and IL-6 compared to control groups. This reduction was quantified using ELISA assays, confirming its anti-inflammatory activity.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl-6-(4-chlorophenyl)-6-oxohexanoate | CHClO | Chlorine substitution may affect bioactivity |
| Ethyl-6-(4-bromophenyl)-6-oxohexanoate | CHBrO | Bromine may influence metabolic stability |
| Ethyl-6-(4-methylphenyl)-6-oxohexanoate | CHO | Methyl group alters lipophilicity |
The presence of fluorine in this compound contributes to enhanced lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
